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Compound of Interest

Compound Name:
5-bromo-1-methyl-1H-indole-3-

carbaldehyde

Cat. No.: B1269675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several 5-

bromo-1H-indole-3-carbaldehyde derivatives and related compounds. While a crystal structure

for 5-bromo-1-methyl-1H-indole-3-carbaldehyde is not publicly available, this guide

leverages data from closely related analogs to offer insights into the structural properties of this

class of molecules. The information presented is crucial for understanding structure-activity

relationships and for the rational design of new therapeutic agents.

Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of indole-3-

carbaldehyde derivatives, allowing for a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Indole-3-Carbaldehyde Derivatives
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Parameter

5-bromo-1H-indole-
3-carbaldehyde
thiosemicarbazone
[1]

5-methyl-1H-indole-
3-carbaldehyde[2]

1H-indole-3-
carbaldehyde[3]

Formula C₁₀H₉BrN₄S C₁₀H₉NO C₉H₇NO

Molecular Weight 297.18 159.18 145.16

Crystal System Triclinic Orthorhombic Orthorhombic

Space Group P-1 Pca2₁ Pca2₁

a (Å) 6.7731 (2) 16.9456 (19) 14.0758 (9)

b (Å) 8.7551 (2) 5.7029 (6) 5.8059 (4)

c (Å) 10.6539 (2) 8.6333 (9) 8.6909 (5)

α (°) 69.280 (1) 90 90

β (°) 79.969 (1) 90 90

γ (°) 72.886 (1) 90 90

Volume (Å³) 563.00 (2) 834.31 (15) 710.24 (8)

Z 2 4 4

R[F² > 2σ(F²)] 0.024 0.038 0.029

wR(F²) 0.066 0.107 0.069

Goodness-of-fit (S) 1.06 0.98 1.08

Experimental Protocols
This section details the typical methodologies employed in the synthesis, crystallization, and X-

ray diffraction analysis of indole-3-carbaldehyde derivatives, based on published procedures for

related compounds.

Synthesis of 5-bromo-1H-indole-3-carbaldehyde
thiosemicarbazone[1]
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5-Bromoindole-3-carboxaldehyde (0.3 g, 1.3 mmol) and thiosemicarbazide (0.12 g, 1.3 mmol)

were heated in ethanol (50 ml) for one hour. The solvent was subsequently removed, and the

resulting product was recrystallized from ethanol to yield crystals suitable for X-ray diffraction.

Crystallization of 5-methyl-1H-indole-3-carbaldehyde[2]
Crystals of 5-methyl-1H-indole-3-carbaldehyde were obtained through the slow evaporation of

an ethanolic solution of the commercially available compound at room temperature.

Crystallization of 1H-indole-3-carbaldehyde[3]
1H-indole-3-carbaldehyde was synthesized by the formylation of indole using

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by treatment with

sodium hydroxide (NaOH). The crude product was then recrystallized from methanol to obtain

high-quality crystals.

X-ray Data Collection and Structure Refinement
For the analyzed derivatives, X-ray diffraction data were collected on a Bruker SMART APEX or

APEXII CCD diffractometer.[1][2] The structures were solved using programs like SHELXS97

and refined with SHELXL97.[1][2] Absorption corrections were applied using methods such as

multi-scan (SADABS).[1][2]

Experimental and Logical Workflow
The following diagram illustrates the general workflow from the synthesis of indole derivatives

to the final analysis of their crystal structures.
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Caption: Workflow for X-ray Crystallography of Indole Derivatives.
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Structural Insights and Comparison
The crystal structures of the compared indole-3-carbaldehyde derivatives reveal key insights

into their molecular geometry and intermolecular interactions.

In the case of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, the molecule is

essentially planar, and the crystal structure is stabilized by a network of hydrogen bonds where

the sulfur atom acts as a hydrogen-bond acceptor.[1] Similarly, molecules of 5-methyl-1H-

indole-3-carbaldehyde are nearly planar and are linked into chains by N—H⋯O hydrogen

bonds.[2] The parent compound, 1H-indole-3-carbaldehyde, also exhibits N–H⋯O hydrogen

bonds that form molecular chains.[3]

The presence of different substituents on the indole ring (e.g., bromo, methyl) and

modifications at the 3-carbaldehyde group (e.g., thiosemicarbazone) influence the crystal

packing and the network of non-covalent interactions. These variations are critical for

understanding the physicochemical properties of these compounds and their potential

interactions with biological targets. For instance, the introduction of a thiosemicarbazone

moiety provides additional hydrogen bond donors and acceptors, leading to a more complex

hydrogen-bonding network compared to the simple carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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